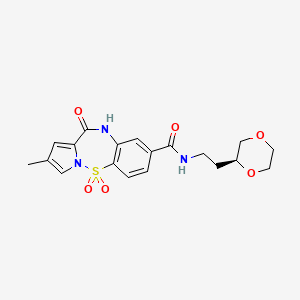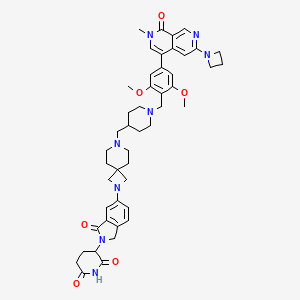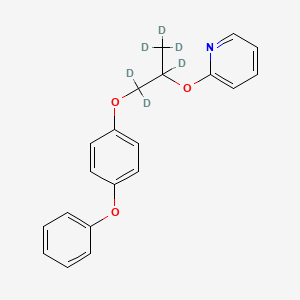![molecular formula C15H15N5O2S2 B12392025 2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HQ005 is a potent degrader of Cyclin K, a protein involved in cell cycle regulation. It functions as a molecular glue degrader, facilitating interactions between target proteins and the ubiquitin-proteasome system, leading to selective protein degradation . This compound has shown significant potential in scientific research, particularly in the fields of biochemistry and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HQ005 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .
Industrial Production Methods
Industrial production of HQ005 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
HQ005 primarily undergoes degradation reactions facilitated by its role as a molecular glue degrader. It mediates interactions between target proteins and components of the ubiquitin-proteasome system, leading to selective protein degradation .
Common Reagents and Conditions
The degradation process involves the use of reagents that promote the interaction between HQ005 and the target proteins. These reagents include various solvents and catalysts that facilitate the degradation reaction under controlled conditions .
Major Products Formed
The major products formed from the degradation reactions involving HQ005 are the degraded protein fragments, which are subsequently processed by the ubiquitin-proteasome system .
Wissenschaftliche Forschungsanwendungen
HQ005 has a wide range of applications in scientific research:
Wirkmechanismus
HQ005 exerts its effects by acting as a molecular glue degrader. It promotes the interaction between Cyclin K and the ubiquitin-proteasome system, leading to the polyubiquitination and subsequent degradation of Cyclin K . This process involves the recruitment of the target protein to the ubiquitin-proteasome system, bypassing the need for a substrate-specific receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: A well-known molecular glue that induces the degradation of specific proteins by the ubiquitin-proteasome system.
Uniqueness of HQ005
HQ005 is unique in its high potency and specificity as a Cyclin K degrader. It exhibits a low DC50 value of 0.041 micromolar, indicating its effectiveness at low concentrations . This makes HQ005 a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H15N5O2S2 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-[2-[[6-(hydroxymethyl)pyridin-2-yl]amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-6-16-14(24-9)20-13(22)5-11-8-23-15(18-11)19-12-4-2-3-10(7-21)17-12/h2-4,6,8,21H,5,7H2,1H3,(H,16,20,22)(H,17,18,19) |
InChI-Schlüssel |
RCCDIUZAPKBQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


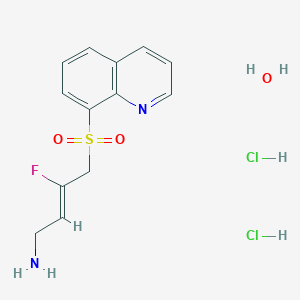

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
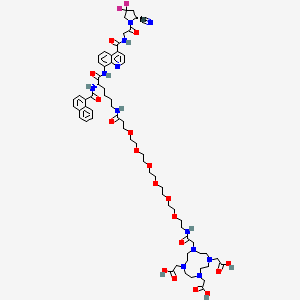
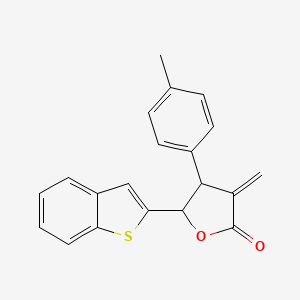
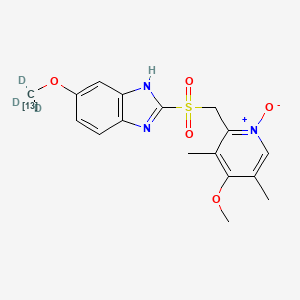
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)


